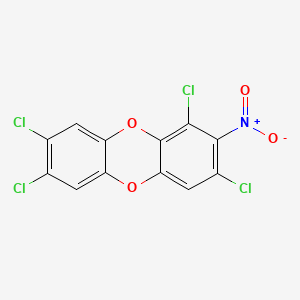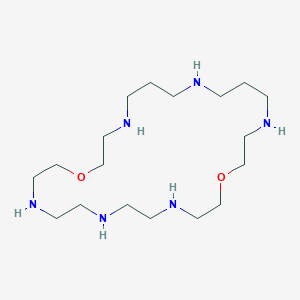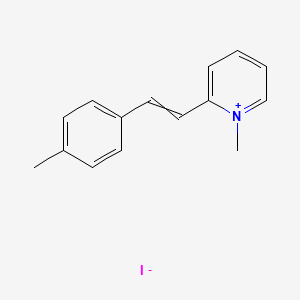
N-Butyl-2,3,3-trimethyl-2-norbornanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2,3,3-trimethyl-2-norbornanamine: is an organic compound belonging to the class of amines It is characterized by a norbornane skeleton with butyl and trimethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,3,3-trimethyl-2-norbornanamine typically involves the reaction of norbornene derivatives with butylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the butyl group to the norbornane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Butyl-2,3,3-trimethyl-2-norbornanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert it into amines with different degrees of saturation.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
N-Butyl-2,3,3-trimethyl-2-norbornanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-Butyl-2,3,3-trimethyl-2-norbornanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparación Con Compuestos Similares
N-Butyl-2,3,3-trimethyl-2-norbornanone: A ketone derivative with similar structural features.
N-Butyl-2,3,3-trimethyl-2-norbornanol: An alcohol derivative with a hydroxyl group instead of an amine group.
N-Butyl-2,3,3-trimethyl-2-norbornanoic acid: A carboxylic acid derivative with a carboxyl group.
Uniqueness: N-Butyl-2,3,3-trimethyl-2-norbornanamine is unique due to its specific combination of substituents and the presence of an amine group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
100913-09-5 |
|---|---|
Fórmula molecular |
C14H27N |
Peso molecular |
209.37 g/mol |
Nombre IUPAC |
N-butyl-2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C14H27N/c1-5-6-9-15-14(4)12-8-7-11(10-12)13(14,2)3/h11-12,15H,5-10H2,1-4H3 |
Clave InChI |
YETIEFAHKKAEOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1(C2CCC(C2)C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)



![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)


![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)

![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)

![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
